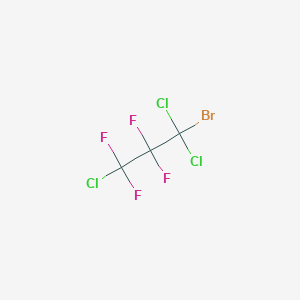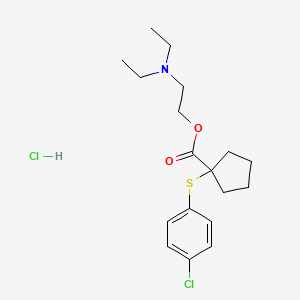
1,5-Dioxacycloheptadecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dioxacycloheptadecane-2,4-dione, also known as ethylene brassylate, is an organic compound with the molecular formula C15H26O4. It is a cyclic ester, specifically a macrocyclic lactone, and is known for its pleasant musk-like odor. This compound is widely used in the fragrance industry due to its stability and long-lasting scent.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dioxacycloheptadecane-2,4-dione can be synthesized through the cyclization of long-chain dicarboxylic acids with ethylene glycol. The reaction typically involves heating the dicarboxylic acid with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification and cyclization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation and crystallization to remove any impurities.
化学反应分析
Types of Reactions
1,5-Dioxacycloheptadecane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dicarboxylic acid and ethylene glycol.
Reduction: Reduction of the lactone ring can produce the corresponding diol.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Hydrolysis: Produces the corresponding dicarboxylic acid and ethylene glycol.
Reduction: Yields the corresponding diol.
Substitution: Forms various substituted esters depending on the nucleophile used.
科学研究应用
1,5-Dioxacycloheptadecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a model compound in studies of macrocyclic lactones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Widely used in the fragrance industry as a fixative to enhance the longevity of scents in perfumes and personal care products.
作用机制
The mechanism of action of 1,5-Dioxacycloheptadecane-2,4-dione involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its musk-like odor. The compound’s structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its stability and low volatility contribute to its long-lasting fragrance.
相似化合物的比较
Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Another macrocyclic lactone with similar structural features and applications in the fragrance industry.
Globalide: A macrocyclic lactone used in perfumery with a similar musk-like odor.
Habanolide: Another musk-like macrocyclic lactone used in fragrances.
Uniqueness
1,5-Dioxacycloheptadecane-2,4-dione is unique due to its specific ring size and the presence of two ester groups, which contribute to its distinct odor profile and stability. Its ability to form stable complexes with other molecules also makes it valuable in various applications, including drug delivery and fragrance formulation.
属性
CAS 编号 |
106017-74-7 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC 名称 |
1,5-dioxacycloheptadecane-2,4-dione |
InChI |
InChI=1S/C15H26O4/c16-14-13-15(17)19-12-10-8-6-4-2-1-3-5-7-9-11-18-14/h1-13H2 |
InChI 键 |
ODRARZPEYGFDCS-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCCOC(=O)CC(=O)OCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


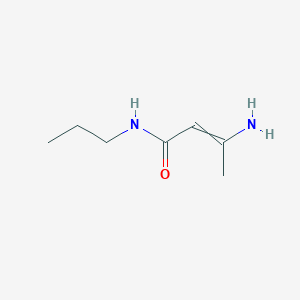
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)


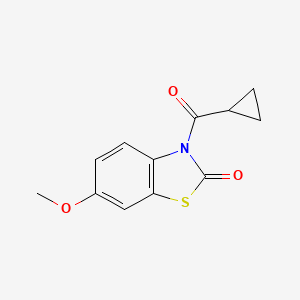
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

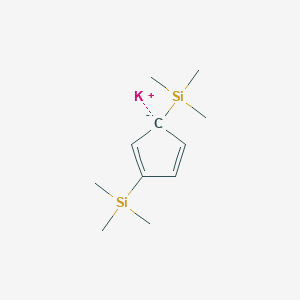
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
